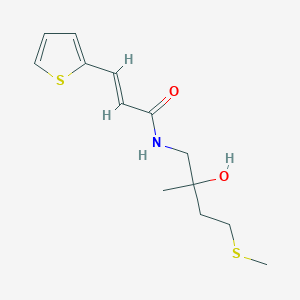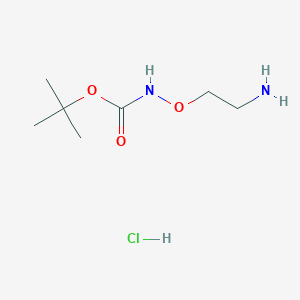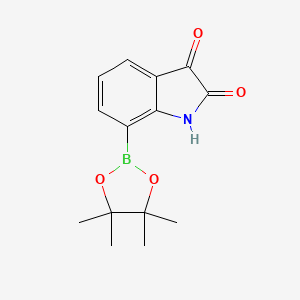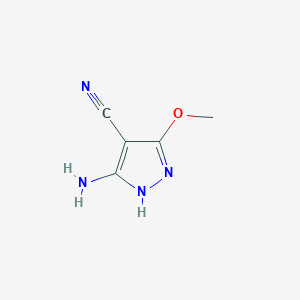
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide, also known as HMBTA, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. HMBTA is a member of the acrylamide family and has a unique chemical structure that allows it to interact with biological systems in a specific way. In
Applications De Recherche Scientifique
1. Chemical Synthesis and Molecular Rearrangements
- O,N and N,N Double Rearrangement : This compound undergoes unique chemical rearrangements. For instance, 2-Cyano-3-hydroxy-3-(methylthio)acrylamide condenses with benzoic acid to yield specific rearranged products, demonstrating its reactivity and potential in synthetic organic chemistry (Yokoyama, Hatanaka, & Sakamoto, 1985).
2. Material Science and Engineering
- Synthesis of Novel Derivatives : A study involved the synthesis of novel (E)-2-cyano-N-(4-ethoxyphenyl)-3-methylthio-3-(substituted-amino)acrylamides, indicating the compound's utility in creating new materials with potential applications in various industries (Bondock, Nasr, Zaghary, et al., 2014).
3. Photovoltaic and Solar Cell Applications
- Organic Sensitizers for Solar Cells : The compound's derivatives have been used in the molecular engineering of organic sensitizers for solar cell applications, demonstrating high efficiency in photon conversion (Kim, Lee, Kang, et al., 2006).
4. Polymer Chemistry and Chiral Recognition
- Optically Active Polyacrylamides : Derivatives of this compound have been used in creating optically active polyacrylamides, influencing both chiroptical properties and chiral recognition, which is significant in polymer chemistry (Lu, Lou, Hu, et al., 2010).
5. Corrosion Inhibition
- Corrosion Inhibitors in Nitric Acid Solutions : Certain acrylamide derivatives, including those related to the queried compound, have been explored as effective corrosion inhibitors for metals in acidic environments, demonstrating the compound's practical applications in industrial settings (Abu-Rayyan, Al Jahdaly, AlSalem, et al., 2022).
Propriétés
IUPAC Name |
(E)-N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S2/c1-13(16,7-9-17-2)10-14-12(15)6-5-11-4-3-8-18-11/h3-6,8,16H,7,9-10H2,1-2H3,(H,14,15)/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHOJIACPYMFRHM-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCSC)(CNC(=O)C=CC1=CC=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCSC)(CNC(=O)/C=C/C1=CC=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(2-hydroxy-2-methyl-4-(methylthio)butyl)-3-(thiophen-2-yl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-((1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2366819.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-[4-[2-(1H-indol-3-yl)ethylcarbamoylamino]phenyl]urea](/img/structure/B2366820.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2366821.png)
![2-[5-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3,4-thiadiazol-2-yl]acetic acid](/img/structure/B2366823.png)
![N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methylbenzamide](/img/structure/B2366824.png)




![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-(trifluomethyl)phenyl)amino)formamide](/img/structure/B2366832.png)


